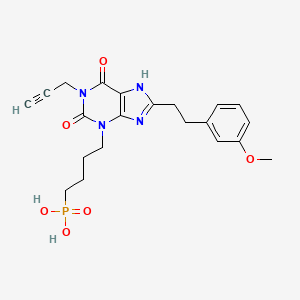
MRGPRX4 agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRGPRX4 agonist-1 is a compound that specifically targets the MRGPRX4 receptor, a member of the mas-related G-protein-coupled receptor family. This receptor is primarily involved in mediating itch sensations and is activated by bile acids, bilirubin, and urobilin . The compound has garnered significant interest due to its potential therapeutic applications in treating conditions like cholestatic and uremic pruritus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MRGPRX4 agonist-1 typically involves high-throughput screening and structure-activity relationship optimization. For instance, a 250,000 compound library was screened to identify potent small molecules that could act as MRGPRX4 agonists . The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including the use of various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not publicly disclosed in detail. the process generally involves large-scale organic synthesis techniques, purification steps such as chromatography, and rigorous quality control measures to ensure the compound’s efficacy and safety .
化学反应分析
Types of Reactions
MRGPRX4 agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound. These intermediates may include various functionalized organic molecules that contribute to the compound’s overall activity .
科学研究应用
MRGPRX4 agonist-1 has a wide range of scientific research applications, including:
作用机制
MRGPRX4 agonist-1 exerts its effects by specifically binding to the MRGPRX4 receptor, which is expressed in a subset of pruriceptive sensory neurons in the skin . Upon binding, the compound activates the receptor, leading to a cascade of intracellular signaling events mediated by G-proteins. This activation results in the modulation of calcium ion channels and other downstream effectors, ultimately leading to the sensation of itch .
相似化合物的比较
Similar Compounds
MRGPRX1 agonist: Targets the MRGPRX1 receptor, involved in itch and pain signaling.
MRGPRX2 agonist: Activates the MRGPRX2 receptor, associated with mast cell-mediated hypersensitivity reactions.
MRGPRX3 agonist: Less studied but implicated in various sensory processes.
Uniqueness
MRGPRX4 agonist-1 is unique in its high selectivity and potency for the MRGPRX4 receptor, making it a promising candidate for targeted therapies in pruritic conditions . Unlike other MRGPRX family members, MRGPRX4 is specifically activated by bile acids, bilirubin, and urobilin, which are key pruritogens in cholestatic and uremic pruritus .
属性
分子式 |
C21H25N4O6P |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |
InChI |
InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |
InChI 键 |
RZWIZKOWQADYEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
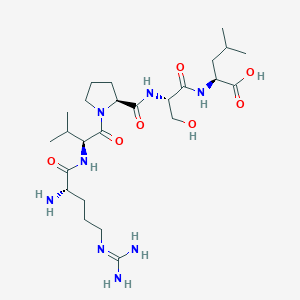
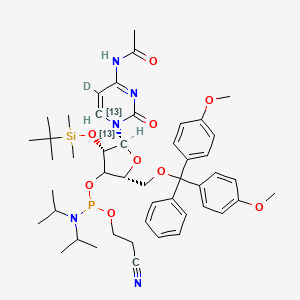
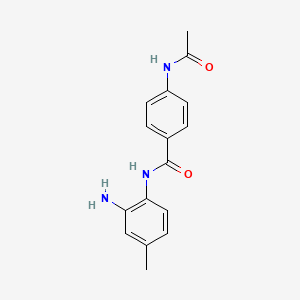

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


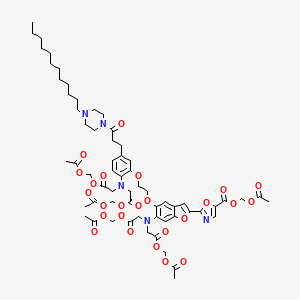
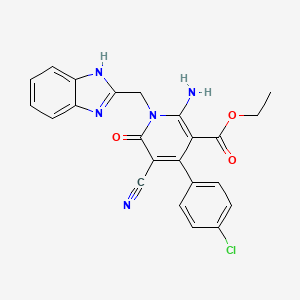
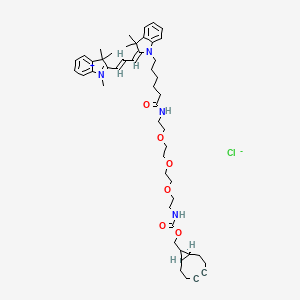
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
